molecular formula C23H21N3O2S B2374668 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 942006-88-4

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2374668
CAS No.: 942006-88-4
M. Wt: 403.5
InChI Key: AQPIFFRIVIBICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide” is a complex organic compound. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This compound is part of a class of molecules that have been studied for their potential therapeutic applications .


Synthesis Analysis

The synthesis of such compounds often involves the use of advanced organic chemistry techniques. For example, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility . The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given the presence of multiple functional groups and a heterocyclic core. The benzimidazole core is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The structure was confirmed by IR, 1 H NMR, EI-MS and elemental analysis studies .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and may involve multiple steps. The presence of –C=N– (3 o amine) and –C-NH– (2 o amine) groups is suggested by the appearance of IR stretching 1372–1321 cm −1 and 1338–1302 cm −1 of synthesized compound’s spectral data respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antioxidant and Anticancer Activity

Research has demonstrated the synthesis of novel derivatives with structures bearing resemblance to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide, showcasing significant antioxidant and anticancer activities. Notably, compounds with similar moieties have been found to possess antioxidant activity surpassing that of ascorbic acid and to exhibit cytotoxicity against human cancer cell lines such as glioblastoma U-87 and triple-negative breast cancer MDA-MB-231, suggesting potential therapeutic applications in oncology (Tumosienė et al., 2020).

Corrosion Inhibition

Another field of application is in corrosion inhibition, where derivatives of this compound structure have been synthesized and evaluated for their efficacy in protecting metals against corrosion. The presence of functional groups like OCH3 has been associated with enhanced corrosion inhibition efficiency on mild steel in acidic solutions, highlighting the compound's potential in industrial applications to extend the lifespan of metal structures and components (Prashanth et al., 2021).

Future Directions

The future directions for research on this compound could include further exploration of its potential therapeutic applications, given the broad range of biological activities exhibited by benzimidazole derivatives . Further studies could also aim to optimize its synthesis and improve its solubility and absorption .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-28-16-10-12-17(13-11-16)29-15-14-22(27)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)26-23/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPIFFRIVIBICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.